

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Diethyldithiocarbamate (DDC)

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Compound of Interest		
Compound Name:	4F-DDC	
Cat. No.:	B12376245	Get Quote

Disclaimer: Initial searches for "**4F-DDC**" did not yield any relevant results regarding its pharmacokinetic and metabolic properties. It is possible that "**4F-DDC**" is a novel or proprietary compound with limited publicly available information. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and metabolism of Diethyldithiocarbamate (DDC), a structurally related and well-characterized compound, to serve as an illustrative example and a valuable resource for researchers in drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of Diethyldithiocarbamate (DDC). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways and experimental workflows.

Introduction to Diethyldithiocarbamate (DDC)

Diethyldithiocarbamate (DDC) is the primary active metabolite of Disulfiram, a medication used in the treatment of alcohol dependence.[1] DDC and its derivatives have garnered significant interest for their diverse pharmacological activities, including their potential as anticancer agents and for their ability to modulate the toxicity of certain chemotherapeutic drugs.[1] Understanding the pharmacokinetic and metabolic profile of DDC is crucial for its safe and effective therapeutic application.



Pharmacokinetics of DDC

The pharmacokinetics of DDC have been investigated in both human and animal studies. A notable characteristic of DDC's pharmacokinetics is its dose-dependent nature.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of DDC observed in healthy human volunteers following intravenous infusion.

Parameter	Low Dose (200 mg/m²/hr)	High Dose (400 mg/m²/hr)	Reference
Steady-State Concentration (Cpss)	27.0 ± 7.6 μM	74.8 ± 19.3 μM	[2]
Total Body Clearance	23.83 ± 8.23 mL/min/kg	15.48 ± 2.72 mL/min/kg	[2]
Terminal Elimination Half-life (t½)	3.74 ± 1.10 min	6.08 ± 1.07 min	[2]
Michaelis Constant (Km)	124.3 ± 19.9 μM	-	[2]
Maximum Elimination Rate (Vm)	3.67 ± 1.15 μmol/min/kg	-	[2]

Data presented as mean ± standard deviation.

These data indicate that as the dose of DDC increases, the steady-state plasma concentration increases disproportionately, while the total body clearance decreases, suggesting saturation of elimination pathways.[2] The terminal elimination half-life also increases with a higher dose.[2]

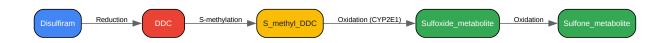
Metabolism of DDC

DDC undergoes extensive metabolism in the body. It is formed from the reduction of Disulfiram and is subsequently metabolized through several pathways.



Metabolic Pathways

The primary metabolic pathway of DDC involves S-methylation to form S-methyl-DDC, which is then further oxidized to sulfoxide and sulfone metabolites. The cytochrome P450 enzyme, specifically CYP2E1, has been implicated in the metabolism of DDC.[3]



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Metabolic pathway of Disulfiram to DDC and its subsequent metabolites.

Experimental Protocols

This section details the methodologies employed in pharmacokinetic and metabolism studies of DDC.

In Vitro Metabolism Study

Objective: To investigate the metabolism of DDC using in vitro systems, such as liver microsomes.

Protocol:

- Preparation of Incubation Mixture:
 - Liver microsomes (from human or animal sources) are suspended in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
 - DDC is added to the microsomal suspension at various concentrations.
 - The reaction is initiated by the addition of an NADPH-generating system (e.g., 1.3 mM NADPH).[3]
- Incubation:
 - The reaction mixtures are incubated at 37°C for a specified period (e.g., 30 minutes).[3]



- Termination of Reaction:
 - The incubation is terminated by adding a quenching solvent, such as acetonitrile or by heat inactivation.
- Sample Analysis:
 - The samples are centrifuged to pellet the protein.
 - The supernatant is analyzed for the presence of DDC and its metabolites using analytical techniques like HPLC or LC-MS/MS.

Analytical Method for DDC Quantification in Plasma

Objective: To quantify the concentration of DDC in plasma samples.

Protocol:

- Sample Preparation:
 - \circ To 1 mL of plasma, add 250 μ L of methyl iodide to derivatize DDC to its more stable methyl ester (MeDDC).[4]
 - Add an internal standard (e.g., 1.8 μg of biphenyl in 6 mL of chloroform).[4]
 - Vortex the mixture for 30 minutes to extract the MeDDC and internal standard into the organic layer.[4]
 - \circ Separate the chloroform layer and evaporate it to approximately 50 μL under a stream of nitrogen.[4]
 - \circ Reconstitute the residue in 250 µL of acetonitrile and evaporate again to a final volume of 100 µL.[4]
- HPLC Analysis:
 - $\circ~$ Inject an aliquot (e.g., 25 $\mu L)$ of the prepared sample into a reversed-phase HPLC system. [4]



Column: 5 μm C8 column.[4]

Mobile Phase: Acetonitrile:acetate buffer (65:35, pH 4).[4]

Flow Rate: 2.5 mL/min.[4]

Detection: UV detection at 276 nm.[4]

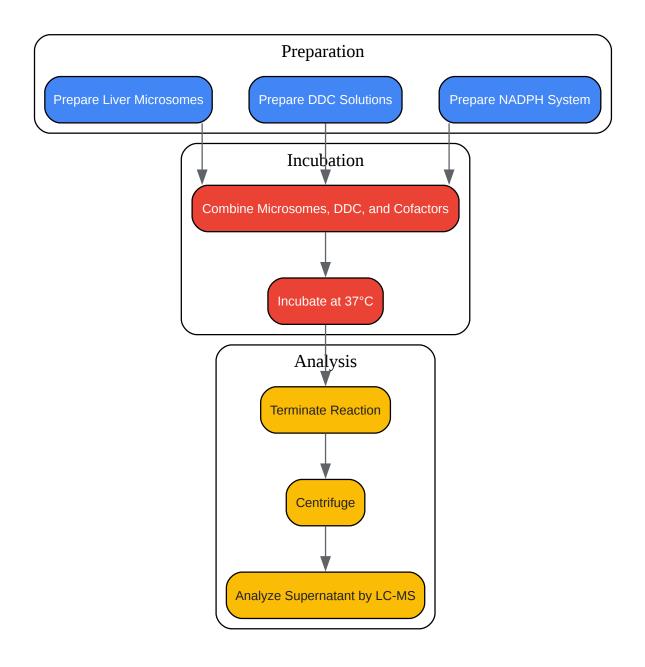
· Quantification:

 The concentration of DDC is determined by comparing the peak area ratio of MeDDC to the internal standard against a standard curve.

Experimental and Analytical Workflows

The following diagrams illustrate a typical workflow for an in vitro metabolism study and the general process of bioanalytical method development for DDC.





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Workflow for an in vitro metabolism study of DDC.



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General workflow for the bioanalysis of DDC.

Conclusion

This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetics and metabolism of Diethyldithiocarbamate (DDC). The dose-dependent nature of its pharmacokinetics and its metabolic pathway involving S-methylation and oxidation are key characteristics. The detailed experimental protocols and workflows presented herein offer a practical resource for researchers involved in the development of DDC and related compounds. Further research is warranted to fully elucidate the enzymes involved in DDC metabolism and to characterize its pharmacokinetic profile in various disease states.

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